4-Bromo-6-(trifluoromethyl)pyridin-3-amine - 1196152-12-1

4-Bromo-6-(trifluoromethyl)pyridin-3-amine

Catalog Number: EVT-3356692
CAS Number: 1196152-12-1
Molecular Formula: C6H4BrF3N2
Molecular Weight: 241.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is widely employed to introduce aryl or heteroaryl groups to the pyridine ring. [, , , ]
  • Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups like trifluoromethyl enhances the electrophilicity of the pyridine ring, facilitating SNAr reactions with nucleophiles such as amines and alcohols. [, , ]
  • Cycloaddition Reactions: Trifluoromethyl-substituted pyridines can participate in cycloaddition reactions, leading to the formation of diverse heterocyclic systems. []

Medicinal Chemistry

Molecular Structure Analysis
  • Crystal Packing: Crystal structures reveal various intermolecular interactions, including hydrogen bonding (N–H···O, O–H···Cl, C–H···O, N—H⋯N), halogen bonding (C-F···π), and π-π stacking. [, , , , , , , , , , , , ]
  • Conformational Analysis: The presence of substituents on the pyridine ring influences the conformation of the molecule, impacting its packing and interactions in the solid state. [, , , , , ]
Applications
  • Androgen Receptor Antagonists: Several studies highlight the potential of substituted pyridines as androgen receptor antagonists for treating prostate cancer and androgenetic alopecia. [, ]
  • γ-Secretase Inhibitors: Research demonstrates that specific trifluoromethyl-substituted pyridines exhibit potent inhibitory activity against γ-secretase, a therapeutic target for Alzheimer's disease. []
  • PI3K/mTOR Inhibitors: The development of pan-class I PI3K/mTOR inhibitors based on substituted pyridines shows promise for treating various cancers. [, ]
  • LOXL2 Inhibitors: Studies highlight the discovery of potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in fibrosis, using substituted pyridine scaffolds. []
  • Antibacterial Agents: Research focuses on designing and synthesizing novel pyridine derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]

Crystallography and Structural Chemistry

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate)

  • Compound Description: Pexidartinib is a small molecule kinase inhibitor. It is used in its dihydrochloride dihydrate salt form for the treatment of tenosynovial giant cell tumor. []
  • Relevance: Pexidartinib, like 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, contains a 6-(trifluoromethyl)pyridin-3-amine moiety within its structure. []

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (Compound 30a)

  • Compound Description: Compound 30a is a potent and selective androgen receptor antagonist investigated for its potential in treating androgenetic alopecia. It exhibits favorable pharmacokinetic properties suitable for topical administration, leading to high skin exposure and low plasma exposure. []
  • Relevance: This compound and 4-Bromo-6-(trifluoromethyl)pyridin-3-amine both share a trifluoromethyl-substituted pyridine ring, though the substitution positions and other functional groups differ. []

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist. It demonstrated significant antiandrogenic activity in pharmacological assays and in vivo studies. In rats, it effectively decreased ventral prostate weight without significantly affecting serum testosterone levels, suggesting potential as a treatment for prostate cancer. []
  • Relevance: Similar to 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, YM580 contains a 6-(trifluoromethyl)pyridin-3-yl group. []

(R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

  • Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor designed to be selective for inhibiting Aβ generation over Notch. It has been investigated in human clinical trials. []
  • Relevance: ELND006, while structurally distinct overall from 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, shares the presence of a trifluoromethyl group, highlighting the utility of this functional group in medicinal chemistry. []

(R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

  • Compound Description: ELND007 is a metabolically stable γ-secretase inhibitor with selectivity for Aβ generation inhibition over Notch, similar to ELND006. It has also undergone human clinical trials. []
  • Relevance: ELND007 possesses a 6-(trifluoromethyl)pyridin-3-yl moiety, directly mirroring the key structural feature of 4-Bromo-6-(trifluoromethyl)pyridin-3-amine. []

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: This group of compounds demonstrates potent, selective, and orally efficacious inhibition of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). LOXL2 is involved in the formation of inter- and intramolecular cross-linkages in collagen and elastin. Overexpression of LOXL2 is linked to fibrosis. These compounds, therefore, show promise as treatments for fibrotic diseases. []
  • Relevance: These derivatives share the 6-(trifluoromethyl)pyridin-2-yl substructure with 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, highlighting the importance of this moiety in designing LOXL2 inhibitors. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

  • Compound Description: PQR309 is a potent, brain-penetrant, orally bioavailable pan-class I PI3K/mTOR inhibitor. This compound has been explored as a clinical candidate in oncology due to its potent antiproliferative activity observed in various cancer cell lines and a rat xenograft model. It is currently undergoing Phase II clinical trials for advanced solid tumors and refractory lymphoma. []
  • Relevance: Like 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, PQR309 contains a trifluoromethyl-substituted pyridine ring, though the position of the trifluoromethyl group and other substituents differ. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of various sulfonamide derivatives investigated for their antibacterial and antioxidant activities. []
  • Relevance: This intermediate is structurally analogous to 4-Bromo-6-(trifluoromethyl)pyridin-3-amine, with both compounds sharing a brominated pyridine ring fused to a pyrazole ring. The difference lies in the substitution at the 6-position of the pyridine ring, where 4-Bromo-6-(trifluoromethyl)pyridin-3-amine has a trifluoromethyl group, and this intermediate has an iodine atom. []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

  • Compound Description: FMPPP displays anti-proliferative effects on prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway. This compound shows potential as a therapeutic agent for prostate cancer. []

Properties

CAS Number

1196152-12-1

Product Name

4-Bromo-6-(trifluoromethyl)pyridin-3-amine

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridin-3-amine

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2

InChI Key

XGFNZCDXOQIFBE-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(F)(F)F)N)Br

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.